N-Acetyl-L-methionyl chloride

Description

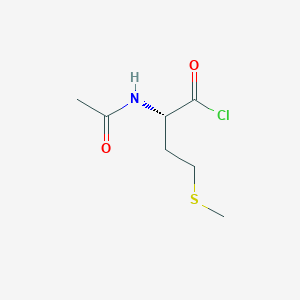

Structure

3D Structure

Properties

CAS No. |

656811-90-4 |

|---|---|

Molecular Formula |

C7H12ClNO2S |

Molecular Weight |

209.69 g/mol |

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanoyl chloride |

InChI |

InChI=1S/C7H12ClNO2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

LPAGFGRGXMLZCT-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)Cl |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl L Methionyl Chloride

Preparation from N-Acetyl-L-methionine

The most direct and common approach for the synthesis of N-Acetyl-L-methionyl chloride is the reaction of N-acetyl-L-methionine with a suitable chlorinating agent. N-acetyl-L-methionine itself is typically prepared by the acetylation of L-methionine with acetic anhydride (B1165640). google.comgoogle.comgoogle.com

Classical Chlorinating Reagents: Thionyl Chloride, Oxalyl Chloride, and Phosphorus Pentachloride

A variety of classical reagents are employed for the conversion of carboxylic acids to acyl chlorides, each with its own set of advantages and disadvantages. core.ac.uk

Thionyl Chloride (SOCl₂): This reagent is widely used for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the final product. masterorganicchemistry.comyoutube.com The reaction can often be carried out by refluxing the N-acetyl-L-methionine in neat thionyl chloride or in a solvent. commonorganicchemistry.com However, the use of thionyl chloride can sometimes lead to the formation of non-volatile, catalyst-poisoning sulfur derivatives, especially with older batches or when used in large excess. youtube.com For sensitive substrates, the strongly acidic conditions generated during the reaction can be a drawback. youtube.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often considered milder and more selective than thionyl chloride. commonorganicchemistry.comwikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comyoutube.com The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are also volatile, facilitating workup. youtube.com However, a potential drawback is the formation of the potent carcinogen, dimethylcarbamoyl chloride, as a minor byproduct when DMF is used as a catalyst. wikipedia.org Oxalyl chloride is also more expensive than thionyl chloride, making it more suitable for smaller-scale syntheses. wikipedia.org

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. wikipedia.org The reaction also produces phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired product. wikipedia.org While effective, the use of PCl₅ has been largely superseded by thionyl chloride and oxalyl chloride in many laboratory applications due to the easier removal of their byproducts. wikipedia.org

Table 1: Comparison of Classical Chlorinating Reagents

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux commonorganicchemistry.com | SO₂, HCl (gaseous) masterorganicchemistry.com | Inexpensive, volatile byproducts youtube.com | Can form non-volatile impurities, strongly acidic youtube.com |

| Oxalyl Chloride | (COCl)₂ | DCM, RT, cat. DMF commonorganicchemistry.com | CO, CO₂ (gaseous) youtube.com | Milder, more selective wikipedia.org | More expensive, potential carcinogenic byproduct with DMF wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | Neat or in solvent | POCl₃ (liquid) wikipedia.org | Highly reactive wikipedia.org | Byproduct removal can be difficult wikipedia.org |

Novel Reagents and Catalyst Systems for Acyl Chloride Formation

Research continues to explore new reagents and catalytic systems to improve the efficiency and selectivity of acyl chloride synthesis. One area of development involves the use of 2-acylpyridazin-3-ones as stable and chemoselective N-acylating agents. organic-chemistry.org These reagents can be prepared by reacting pyridazin-3-ones with acyl chlorides and have shown high yields in acylating various amines under neutral conditions. organic-chemistry.org While not a direct method for synthesizing this compound, this approach highlights the ongoing efforts to develop milder and more selective acylation methodologies that could potentially be adapted.

Another approach involves the in-situ generation of reactive intermediates. For instance, the Vilsmeier reagent, formed from the reaction of DMF with reagents like phosphorus oxychloride or thionyl chloride, is a powerful tool in organic synthesis, particularly for formylation and the conversion of C-OH to C-Cl groups. wikipedia.org While its direct application to form this compound is not extensively documented, the principle of using such activated intermediates represents a potential avenue for novel synthetic strategies.

Process Optimization for Industrial and Laboratory Scale Synthesis

Optimizing the synthesis of this compound for both laboratory and industrial scales involves several key considerations to maximize yield, purity, and cost-effectiveness. The choice of chlorinating reagent is a primary factor. For large-scale production, the lower cost of thionyl chloride often makes it the preferred reagent. youtube.com

Process parameters such as reaction temperature, reaction time, and stoichiometry of reagents need to be carefully controlled. For instance, in the synthesis of β-lactams using thionyl chloride or oxalyl chloride as an acid activator, it was found that conducting the reaction at room temperature gave better yields than at 0°C. shirazu.ac.ir Molar optimization studies in the same research showed that specific ratios of the reagents were crucial for achieving the best results. shirazu.ac.ir

For laboratory-scale synthesis, where purity and selectivity may be of higher concern than cost, oxalyl chloride is often favored. wikipedia.org The workup procedure is also a critical step. Removal of excess chlorinating reagent and byproducts is essential. For thionyl chloride, excess reagent can be removed under vacuum. orgsyn.org For both thionyl chloride and oxalyl chloride, co-evaporation with an anhydrous solvent like toluene (B28343) can aid in the complete removal of the reagent. reddit.com

Considerations for Stereochemical Preservation During Synthesis

A paramount concern in the synthesis of this compound is the preservation of the stereochemistry at the alpha-carbon. Racemization, the formation of an equal mixture of both enantiomers, can be a significant side reaction during the activation of the carboxylic acid and subsequent reactions. core.ac.ukhighfine.com

Minimizing Racemization Pathways at the Alpha-Carbon

The primary mechanism for racemization in the synthesis of N-protected amino acid chlorides involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. The activated carboxyl group can cyclize, and the resulting oxazolone has an acidic proton at the alpha-carbon which can be abstracted by a base, leading to a loss of stereochemical information.

Factors that influence the rate of racemization include the nature of the N-protecting group, the solvent, the temperature, and the presence of bases. The N-acetyl group is known to be more susceptible to racemization than other protecting groups like Boc (tert-butyloxycarbonyl).

Role of Reaction Conditions in Enantiomeric Purity Maintenance

Maintaining enantiomeric purity requires careful control of the reaction conditions. nih.gov Lowering the reaction temperature can often minimize racemization. The choice of solvent can also play a role; non-polar solvents are generally preferred as they can disfavor the formation of the charged intermediates that lead to racemization.

The presence of any base, including the amine that might be used in a subsequent coupling reaction, can promote racemization. Therefore, it is crucial to control the stoichiometry and addition rate of any nucleophiles. The "chloride effect," where the presence of chloride ions can influence the rate of racemization, has also been a subject of study. rsc.orgrsc.org

For highly sensitive syntheses where enantiomeric purity is critical, it may be necessary to analyze the product using chiral chromatography techniques to determine the extent of racemization. nih.gov

Alternative Preparative Routes and Precursors for this compound

The synthesis of this compound is fundamentally a two-stage process. The first stage involves the N-acetylation of the amino acid L-methionine to yield N-Acetyl-L-methionine. The second stage is the conversion of the carboxylic acid group of N-Acetyl-L-methionine into an acyl chloride.

A common method for the N-acetylation of L-methionine involves reacting it with acetic anhydride. google.comresearchgate.net This reaction can be performed under various conditions. One approach involves using concentrated acetic acid as a solvent with an equimolar amount of acetic anhydride, which has been reported to yield around 70%. google.com An improved method involves carrying out the reaction in the presence of an aqueous alkali, such as sodium hydroxide, at a controlled temperature and pH. google.com This method has been shown to produce optically pure N-acetyl-L-methionine with yields of at least 90%. google.com The reaction is typically conducted at temperatures between 20°C and 60°C while maintaining a pH of 6.5 to 10.0. google.com

Another described method involves the acetylation of D,L-methionine in a mother liquor from an enzymatic racemate cleavage process, which is then heated with acetic anhydride. google.com

The following table summarizes various conditions for the synthesis of the precursor, N-Acetyl-L-methionine.

Table 1: Synthetic Conditions for N-Acetyl-L-methionine| Starting Material | Reagent | Solvent/Medium | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| L-methionine | Acetic anhydride (equimolar) | Concentrated Acetic Acid | - | ~70% | google.com |

| L-methionine | Acetic anhydride (1.05-1.70 moles per mole of L-methionine) | Aqueous Alkali (e.g., NaOH) | 20-60°C, pH 6.5-10.0 | ≥90% | google.com |

| β-cyanoalanine (as an example for general N-acetylation) | Acetic anhydride | Water | pH 8, 15°C | - | researchgate.net |

| D,L-methionine (in mother liquor) | Acetic anhydride | Aqueous | Heated to 60°C | - | google.com |

Once the precursor N-Acetyl-L-methionine is obtained, it is converted into this compound. This transformation is a standard reaction for converting a carboxylic acid to an acyl chloride. masterorganicchemistry.comlibretexts.org The most common and inexpensive reagent used for this purpose is thionyl chloride (SOCl₂). masterorganicchemistry.comyoutube.com The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org A chloride ion then acts as a nucleophile, leading to the formation of the acyl chloride. libretexts.org

The reaction with thionyl chloride is highly effective, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases, which simplifies purification. youtube.com For less reactive acids, a catalyst such as dimethylformamide (DMF) is often employed. youtube.com It is crucial to protect the amine group of the amino acid, in this case with an acetyl group, before reacting with thionyl chloride to prevent polymerization and the formation of undesired products. researchgate.net

Alternative reagents for converting carboxylic acids to acyl chlorides include phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and oxalyl chloride. masterorganicchemistry.comgoogle.com These reagents are generally more reactive than thionyl chloride but may be less selective. youtube.com The choice of reagent can depend on the specific requirements of the synthesis, such as the presence of other sensitive functional groups. youtube.com For instance, if subsequent catalytic hydrogenation is planned, oxalyl chloride might be preferred over thionyl chloride to avoid catalyst poisoning by sulfur-containing impurities. youtube.com

The general procedure for preparing N-acylamino acid chlorides involves the reaction of the N-acylamino acid with a chlorinating agent, often in an inert solvent like chloroform (B151607) or tetrahydrofuran. tandfonline.com

The following table summarizes reagents used for the conversion of N-acetylated amino acids to their corresponding acid chlorides.

Table 2: Reagents for the Synthesis of N-Acylamino Acid Chlorides| Precursor | Reagent | Key Features/Byproducts | Catalyst (if applicable) | Reference |

|---|---|---|---|---|

| N-Acylamino Acid | Thionyl Chloride (SOCl₂) | Gaseous byproducts (SO₂, HCl). youtube.com | DMF youtube.com | masterorganicchemistry.comlibretexts.org |

| N-Acylamino Acid | Oxalyl Chloride | May be superior if catalytic hydrogenation follows. youtube.com | DMF reddit.com | masterorganicchemistry.comyoutube.com |

| N-Acylamino Acid | Phosphorus Trichloride (PCl₃) | More reactive than thionyl chloride. youtube.com | - | masterorganicchemistry.comgoogle.com |

| N-Acylamino Acid | Phosphorus Pentachloride (PCl₅) | More reactive than thionyl chloride. youtube.com | - | masterorganicchemistry.com |

| N-Acylamino Acid | Phosgene | Inexpensive deoxychlorinating reagent. youtube.comgoogle.com | Amine google.com | youtube.comgoogle.com |

Chemical Reactivity of N Acetyl L Methionyl Chloride

Nucleophilic Acyl Substitution Reactions

The fundamental reaction mechanism for N-Acetyl-L-methionyl chloride involves a two-step process: nucleophilic addition followed by elimination. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated. chemguide.co.ukchemguide.co.uklibretexts.org

The reaction of this compound with primary or secondary amines is a vigorous and common method for forming amide bonds. nih.govstudysmarter.co.uk When it reacts with an amine, such as a primary amine (R-NH₂), the nitrogen's lone pair of electrons attacks the carbonyl carbon. libretexts.org This leads to the formation of an N-substituted N-acetyl-L-methioninamide and hydrogen chloride (HCl). libretexts.orgvedantu.com

General Reaction with a Primary Amine: CH₃CONH(CH(CH₂CH₂SCH₃)COCl) + 2 RNH₂ → CH₃CONH(CH(CH₂CH₂SCH₃)CONH-R) + RNH₃⁺Cl⁻

The process is a classic example of nucleophilic addition-elimination. chemguide.co.uk The amine first adds to the carbonyl group to form a tetrahedral intermediate, and then the chloride ion is eliminated, followed by deprotonation of the nitrogen by a second molecule of the amine to yield the stable amide product. chemguide.co.ukyoutube.com

| Reactant | Product | Reaction Type |

|---|---|---|

| Ammonia (B1221849) (NH₃) | N-Acetyl-L-methioninamide | Amide Formation |

| Primary Amine (R-NH₂) | N-substituted N-acetyl-L-methioninamide | Amide Formation |

| Secondary Amine (R₂NH) | N,N-disubstituted N-acetyl-L-methioninamide | Amide Formation |

This compound reacts readily with alcohols in a process called esterification to form the corresponding esters. libretexts.org The reaction is typically rapid and highly exothermic, producing steamy fumes of hydrogen chloride gas as a byproduct. chemguide.co.uklibretexts.org For instance, the reaction with ethanol (B145695) would yield ethyl N-acetyl-L-methioninate. libretexts.org

General Reaction with an Alcohol: CH₃CONH(CH(CH₂CH₂SCH₃)COCl) + R-OH → CH₃CONH(CH(CH₂CH₂SCH₃)COOR) + HCl

The mechanism is analogous to that with amines, involving a nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. chemguide.co.uklibretexts.org The formation of esters from acyl chlorides is generally more efficient than from carboxylic acids because acyl chlorides are more reactive and the reaction goes to completion. savemyexams.com

| Alcohol Reactant | Ester Product | Reaction Conditions | Reference |

|---|---|---|---|

| Methanol (B129727) | Methyl N-acetyl-L-methioninate | Generally rapid at room temperature | nih.gov |

| Ethanol | Ethyl N-acetyl-L-methioninate | Instantaneous and exothermic with cold ethanol | chemguide.co.uklibretexts.org |

| Phenol | Phenyl N-acetyl-L-methioninate | Requires heating and presence of a base | savemyexams.com |

Thiols (R-SH) can react with this compound to form thioesters. Thiols are strong nucleophiles and readily attack the electrophilic carbonyl carbon of the acyl chloride. chemistrysteps.comyoutube.com This reaction pathway is fundamental in various biochemical processes where thioesters, such as acetyl-CoA, act as key intermediates. libretexts.org The reaction of N-acetylcysteine with pyruvaldehyde, for example, has been shown to form a thioester, highlighting the reactivity of the thiol group in forming such linkages. nasa.govnih.gov

The formation of a thioester from this compound and a thiol would proceed via the standard nucleophilic acyl substitution mechanism, yielding an S-alkyl N-acetyl-L-methioninethioate and HCl. In biological systems, peptide thioester formation can be achieved through N→S acyl shift mechanisms, which can be accelerated by using selenocysteine (B57510) in place of cysteine. nih.gov

General Reaction with a Thiol: CH₃CONH(CH(CH₂CH₂SCH₃)COCl) + R-SH → CH₃CONH(CH(CH₂CH₂SCH₃)COSR) + HCl

This compound can react with a carboxylate salt (such as sodium N-acetyl-L-methioninate) or a carboxylic acid to produce an acid anhydride (B1165640). libretexts.org This reaction is a standard method for synthesizing anhydrides. youtube.com The carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com This results in the formation of N-acetyl-L-methionine anhydride and a salt (e.g., sodium chloride).

General Reaction with a Carboxylate Salt: CH₃CONH(CH(CH₂CH₂SCH₃)COCl) + R-COO⁻Na⁺ → CH₃CONH(CH(CH₂CH₂SCH₃)CO-O-CO-R) + NaCl

Like other reactions of acyl chlorides, this process follows the nucleophilic acyl substitution pathway. libretexts.org The reactions of acid anhydrides themselves with nucleophiles like ammonia or amines are similar to those of acyl chlorides, though generally less vigorous. chemguide.co.uklibretexts.org

Electrophilic Character and Activation Strategies

The high electrophilicity of the carbonyl carbon in this compound is the cornerstone of its reactivity. This electrophilic character arises from the inductive effect of the highly electronegative chlorine and oxygen atoms, which pull electron density away from the carbonyl carbon, imparting a significant partial positive charge. chemguide.co.uksavemyexams.com This makes it a prime target for nucleophilic attack. chemguide.co.uk The planar geometry around the carbonyl carbon also allows for easy access by nucleophiles from above or below the plane of the molecule. chemguide.co.uk

No special activation strategies are typically required for reactions with strong nucleophiles like amines, alcohols, and thiols, as the inherent reactivity of the acyl chloride group is sufficient. However, for less reactive nucleophiles or under specific conditions, the reaction can be influenced. For instance, in reactions with phenols, a base is often used to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which can then readily attack the carbonyl carbon. savemyexams.com

Influence of Reaction Media and Catalysis on Reactivity

The choice of solvent and the presence of catalysts can significantly influence the rate and outcome of reactions involving this compound. Reactions are often carried out in inert aprotic solvents to avoid unwanted side reactions with the solvent itself.

In some applications, the reaction medium is an active participant. For example, using a mixture of acetyl chloride and an alcohol like methanol can generate anhydrous HCl in situ. sciencemadness.orgresearchgate.netresearchgate.net This in situ generated acid can then catalyze reactions such as Fischer esterification. sciencemadness.org This method is particularly useful for the esterification of carboxylic acids and can be applied to amino acids. sciencemadness.orgbiu.ac.il

Enzymatic catalysis also plays a crucial role in reactions involving related N-acetylated amino acids. For instance, acylase I is an enzyme that catalyzes the hydrolysis (deacetylation) of N-acetyl-L-methionine and N-acetyl-L-cysteine. news-medical.netnih.gov The efficiency of this enzymatic catalysis can be studied using techniques like ¹H NMR spectroscopy to monitor the reaction progress and determine kinetic parameters such as Vmax and KM. news-medical.net The reaction environment, including pH, can significantly affect the rate of both chemical and enzymatic reactions. For example, the photooxidation of N-Acetyl-Methionine shows different product yields at neutral versus basic pH. mdpi.com

By-product Formation and Purity Implications in Reaction Processes

The synthesis and subsequent reactions of this compound are susceptible to the formation of various by-products that can significantly impact the purity of the desired product. The inherent reactivity of the acyl chloride functional group, coupled with the presence of a sulfur-containing side chain in the methionine moiety, creates several potential pathways for impurity generation.

A primary route for the formation of this compound involves the reaction of N-Acetyl-L-methionine with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). While effective, these reactions can lead to several by-products.

One of the most common impurities is N-Acetyl-L-methionine itself, resulting from incomplete conversion of the starting material or hydrolysis of the acyl chloride product by trace amounts of water. noaa.gov The high reactivity of acyl chlorides with water makes stringent anhydrous conditions essential during both synthesis and storage. noaa.gov

Another potential by-product is the symmetrical anhydride, formed by the reaction of this compound with unreacted N-Acetyl-L-methionine. Furthermore, the reagents used for chlorination can also lead to impurities. For instance, the use of thionyl chloride can result in sulfur-containing by-products that may be difficult to remove.

The methionine side chain, with its thioether group, can also participate in side reactions. Oxidation of the sulfur atom to a sulfoxide (B87167) is a common impurity, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods.

The purity of the final product is critically dependent on the control of these side reactions. Purification techniques such as distillation or crystallization are often employed to remove these by-products. However, the thermal lability of the acyl chloride and its sensitivity to moisture can complicate these purification processes.

The table below summarizes potential by-products in the synthesis of this compound and their origin.

| By-product | Origin |

| N-Acetyl-L-methionine | Incomplete reaction or hydrolysis of the product. noaa.govgoogle.com |

| Symmetrical Anhydride | Reaction of this compound with N-Acetyl-L-methionine. |

| N-Acetyl-L-methionine sulfoxide | Oxidation of the thioether group in the methionine side chain. |

| Chlorinated hydrocarbons | From reactions involving solvents like dichloromethane (B109758). |

| Residual chlorinating agent | Incomplete removal of reagents like thionyl chloride or oxalyl chloride. |

Controlling the formation of these by-products through careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is crucial for obtaining high-purity this compound. The choice of chlorinating agent and solvent also plays a significant role in minimizing unwanted side reactions.

Based on the available information, a detailed article on the specific applications of this compound in advanced organic synthesis as outlined cannot be generated. Searches for specific research findings on the use of this compound in peptide fragment coupling, derivatization of complex organic molecules, and the synthesis of sulfur-containing compounds through acyl-transfer did not yield the detailed, scientifically specific data necessary to construct the requested article.

Therefore, to ensure scientific accuracy and adhere to the strict content constraints of the request, the article cannot be produced.

Applications of N Acetyl L Methionyl Chloride in Advanced Organic Synthesis

Regioselective and Chemoselective Acylation Methodologies Utilizing N-Acetyl-L-methionyl Chloride

The presence of multiple nucleophilic functional groups in a molecule, such as hydroxyl (-OH) and amino (-NH2) groups, poses a significant challenge in organic synthesis, often necessitating complex protection and deprotection sequences. nih.gov Chemoselective acylation, the preferential reaction of one functional group over another, is therefore a highly sought-after transformation. This compound, as an acyl chloride, is a reactive acylating agent. Its utility in advanced synthesis is intrinsically linked to the development of methodologies that can control its reactivity towards specific sites in polyfunctional molecules.

General principles of chemoselective acylation suggest that in reactions involving substrates with both amino and hydroxyl groups, such as amino alcohols, the more nucleophilic amino group typically reacts preferentially to form an amide. nih.gov However, reaction conditions can be tailored to favor O-acylation, leading to the formation of an ester. This control is often achieved through the use of specific solvents, catalysts, and pH adjustments. For instance, in acidic media, the amino group is protonated, reducing its nucleophilicity and thereby promoting O-acylation.

While direct studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from established protocols for other N-acetylamino acid chlorides and acyl chlorides in general. The following table summarizes the expected selectivity based on these general principles.

| Substrate Type | Dominant Product (Typical Conditions) | Conditions Favoring Alternative Product | Rationale for Selectivity |

| Amino Alcohols | N-acylated (Amide) | O-acylated (Ester) | The amino group is generally more nucleophilic than the hydroxyl group. |

| Acidic conditions (protonation of the amine) | Protonation of the amine reduces its nucleophilicity, allowing the hydroxyl group to be acylated. | ||

| Polyols | Acylation at the most accessible (primary) hydroxyl group | Acylation at a specific secondary hydroxyl group | Steric hindrance plays a key role in directing the acylating agent to the least hindered hydroxyl group. |

| Use of directing groups or specific catalysts | These can activate a particular hydroxyl group or shield others from reaction. | ||

| Aminophenols | N-acylation | O-acylation | Similar to amino alcohols, the amino group's higher nucleophilicity directs the reaction. |

| Acidic conditions | Protonation of the amine allows for selective acylation of the phenolic hydroxyl group. |

The regioselectivity of acylation with this compound on molecules with multiple similar functional groups (e.g., different hydroxyl groups in a sugar molecule) would largely be governed by steric and electronic factors. Primary hydroxyl groups are generally more reactive than secondary or tertiary ones due to less steric hindrance.

Exploration in Natural Product Synthesis and Analog Generation

The N-acetyl-L-methionine unit is a constituent of various biologically active peptides and natural products. The N-acetylation of peptides is a common post-translational modification that can significantly enhance their proteolytic stability and alter their pharmacokinetic profiles. nih.gov Therefore, the ability to introduce an N-acetyl-L-methionyl group into synthetic molecules is of considerable interest for the generation of novel therapeutic agents and biological probes.

This compound serves as a direct precursor for the incorporation of this specific amino acid derivative. In peptide synthesis, for instance, it could be used to cap the N-terminus of a peptide chain. This N-terminal acetylation is known to protect peptides from degradation by aminopeptidases, thereby prolonging their biological activity. nih.gov

Furthermore, the synthesis of analogs of natural products containing a methionine residue can be envisaged using this compound. By modifying the natural product with an N-acetyl-L-methionyl group, researchers can explore structure-activity relationships and potentially develop new compounds with improved properties. The thioether side chain of methionine is susceptible to oxidation, which can be a critical factor in the biological activity and stability of methionine-containing peptides. biotage.com The introduction of the N-acetyl group can influence the local chemical environment and potentially modulate this reactivity.

While specific examples of natural product synthesis employing this compound are not readily found in the literature, the following table lists examples of N-acetylated or methionine-containing compounds, highlighting the importance of these structural motifs in biologically active molecules. The synthesis of analogs of such compounds represents a fertile ground for the application of this compound.

| Compound Class | Example | Biological Relevance | Potential Application of this compound |

| Bioactive Peptides | N-acetylated somatostatin | Enhanced stability against proteolysis. nih.gov | Synthesis of stabilized peptide analogs for therapeutic use. |

| Antimicrobial Peptides | Peptides from various natural sources | The methionine residue can be crucial for activity and is prone to oxidation. biotage.com | Generation of analogs with modified stability and activity profiles. |

| Enzyme Inhibitors | Macrocyclic peptides inhibiting nicotinamide (B372718) N-methyltransferase (NNMT) | Contain S-adenosyl-L-methionine as a substrate. rsc.org | Synthesis of substrate-analog inhibitors. |

| Metabolites | N-acetyl-L-methionine | A naturally occurring metabolite. nih.gov | Synthesis of isotopically labeled standards for metabolic studies. |

Stereochemical Integrity in Transformations Involving N Acetyl L Methionyl Chloride

Mechanisms of Potential Racemization under Reaction Conditions

The activation of the carboxyl group of an N-acylated amino acid, as in the formation of an acyl chloride, significantly increases the susceptibility of the α-proton to abstraction. This heightened risk of racemization is a well-documented challenge in peptide chemistry. highfine.comnih.gov The primary mechanism responsible for the loss of stereochemical integrity for N-Acetyl-L-methionyl chloride proceeds through the formation of a planar, achiral intermediate known as an oxazolone (B7731731) (or azlactone).

Oxazolone (Azlactone) Formation:

The reaction pathway is initiated by the intramolecular cyclization of the N-acetyl group's carbonyl oxygen onto the highly electrophilic carbonyl carbon of the acid chloride. This process is facilitated by the presence of a base, which can be an added tertiary amine (e.g., triethylamine (B128534), N-methylmorpholine) used to neutralize HCl formed during the reaction or to facilitate the coupling reaction itself. highfine.com

The key steps are as follows:

Activation and Cyclization: The N-acetyl group participates in an intramolecular nucleophilic attack on the acid chloride carbonyl carbon.

Formation of the 5(4H)-Oxazolone: This cyclization, followed by the elimination of a chloride ion, yields a 2,4-disubstituted-5(4H)-oxazolone intermediate. The substituents at position 2 and 4 correspond to the methyl group of the acetyl moiety and the side chain of methionine, respectively.

Enolization and Racemization: The oxazolone intermediate possesses a highly acidic proton at the C-4 position (the original α-carbon). In the presence of a base, this proton is readily abstracted. highfine.com The resulting anion is stabilized by delocalization, forming a planar, aromatic-like oxazole (B20620) ring. nih.gov Reprotonation of this achiral, planar intermediate can occur from either face with equal probability, leading to a racemic mixture of the D- and L-oxazolone.

Ring Opening: Subsequent reaction of the racemized oxazolone with a nucleophile (e.g., the amino group of another amino acid or peptide) opens the ring to form the new peptide bond, embedding the racemized methionine residue into the final product.

The presence of the N-acetyl group, as opposed to urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), makes this pathway particularly favorable. nih.govmdma.ch The electron-withdrawing nature of the acetyl group enhances the acidity of the α-proton, and the carbonyl oxygen is sterically and electronically well-positioned for the intramolecular attack.

Direct Enolization:

Methods for Chiral Purity Assessment of Reaction Products

To ensure the stereochemical integrity of products derived from this compound, robust analytical methods are required to detect and quantify the presence of the undesired D-enantiomer. The most common and reliable techniques involve chromatographic separation of the enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs):

This is the predominant method for assessing enantiomeric purity. sigmaaldrich.com The principle involves using an HPLC column where the stationary phase is itself chiral. This creates a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the CSP have different energies, leading to different retention times and thus separation. sigmaaldrich.com

Analysis Procedure:

Hydrolysis: The peptide product is first hydrolyzed to its constituent amino acids, typically using strong acid (e.g., 6N HCl).

Derivatization (Optional but common): The resulting amino acid mixture may be derivatized to improve chromatographic properties or detectability. For instance, derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC) creates diastereomers that can be separated on a standard reversed-phase column. researchgate.netfrontiersin.org Alternatively, derivatization with reagents like Fmoc-Cl allows for sensitive UV detection.

Chromatographic Separation: The sample is injected onto a chiral HPLC column. Several types of CSPs are effective for amino acid derivatives, including:

Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are versatile and can often separate underivatized amino acids. sigmaaldrich.comsigmaaldrich.com

Polysaccharide-based Phases (e.g., cellulose (B213188) or amylose (B160209) derivatives): Highly effective for a wide range of chiral compounds, including N-protected amino acids. phenomenex.com

Pirkle-type or Brush-type Phases: These involve smaller chiral molecules bound to the silica (B1680970) support. scas.co.jp

Quantification: The D- and L-enantiomers elute as separate peaks. The area of each peak is integrated, and the percentage of the D-isomer is calculated to determine the extent of racemization.

Interactive Data Table: Example of Chiral HPLC Separation

Below is a representative dataset for the chiral separation of D- and L-methionine enantiomers after hydrolysis of a hypothetical peptide.

| Enantiomer | Retention Time (minutes) | Peak Area | % Composition |

| L-Methionine | 12.5 | 98500 | 98.5% |

| D-Methionine | 14.8 | 1500 | 1.5% |

Gas Chromatography (GC) on Chiral Columns:

GC can also be used for enantiomeric purity analysis. This method requires that the amino acids be converted into volatile derivatives. The typical procedure involves esterification of the carboxyl group followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). The resulting volatile derivatives are then separated on a capillary GC column with a chiral stationary phase.

Development of Stereoselective Reaction Protocols

Given the high risk of racemization via the oxazolone mechanism, significant research has focused on developing reaction protocols that minimize the loss of stereochemical integrity when using N-acylated amino acids.

Use of Racemization-Suppressing Additives:

The most common strategy is to add a nucleophilic agent that can compete with the intramolecular cyclization or intercept the acyl chloride before it forms the oxazolone. highfine.combachem.com These additives convert the highly reactive acyl chloride into a slightly less reactive, but more stereochemically stable, active ester in situ.

Hydroxybenzotriazoles (HOBt, HOAt): 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are standard additives in peptide synthesis. nih.govbachem.com They react rapidly with the acyl chloride to form the corresponding OBt or OAt esters. These active esters are still reactive enough to couple with an amine nucleophile but are significantly less prone to racemization than the parent acyl chloride or the oxazolone.

Oximes (e.g., OxymaPure): Ethyl cyanohydroxyiminoacetate (OxymaPure) is another effective additive that functions similarly to HOBt but is considered non-explosive and a safer alternative. nih.govbachem.com

Control of Reaction Conditions:

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases can promote racemization by increasing the rate of α-proton abstraction. Weaker bases, such as N-methylmorpholine (NMM), are often preferred over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). highfine.com The use of the hydrochloride salt of the incoming amine component can sometimes avoid the need for an additional tertiary base altogether.

Temperature: Coupling reactions are typically performed at low temperatures (e.g., 0 °C to -15 °C) to reduce the rate of both oxazolone formation and enolization.

Solvent: The polarity of the solvent can influence racemization rates. Solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are common, but their effects can be complex and substrate-dependent.

Interactive Data Table: Influence of Additives on Racemization

This table illustrates the typical effect of additives on the level of D-isomer formation during a hypothetical coupling reaction involving this compound.

| Additive | Base | Temperature (°C) | % D-Isomer Formed |

| None | DIPEA | 0 | 15.2% |

| None | NMM | 0 | 8.5% |

| HOBt | DIPEA | 0 | 1.8% |

| HOBt | NMM | 0 | <0.5% |

| HOAt | NMM | 0 | <0.2% |

| HOBt | NMM | -15 | <0.1% |

By carefully selecting additives and controlling reaction parameters such as the base, temperature, and solvent, the stereochemical integrity of this compound can be largely preserved during its transformation into more complex molecules.

Mechanistic Investigations of N Acetyl L Methionyl Chloride Reactions

Elucidation of Reaction Pathways and Transition States

The reactions of N-Acetyl-L-methionyl chloride, as an acyl chloride, are predominantly nucleophilic acyl substitutions. The generally accepted mechanism for these reactions involves a two-step addition-elimination pathway libretexts.orgchemguide.co.uk. In this process, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond libretexts.orgchemguide.co.uk.

However, computational studies on simpler acyl chlorides, such as acetyl chloride, have suggested potential alternative pathways. Density functional theory (DFT) calculations indicate that, in some cases, particularly in the gas phase or with limited solvent involvement, the reaction may proceed through a concerted S_N2-like mechanism nih.gov. In this pathway, the nucleophile attacks the carbonyl carbon while the chloride ion departs simultaneously, passing through a single transition state without the formation of a distinct tetrahedral intermediate nih.gov. For this compound, the specific pathway is expected to be influenced by the reaction conditions, including the nature of the nucleophile and the solvent.

The transition state in these reactions is a critical, high-energy species that dictates the reaction rate. For a stepwise addition-elimination mechanism, two transition states would be involved, corresponding to the addition and elimination steps. In a concerted S_N2-like mechanism, a single transition state would exist. The geometry of the transition state for nucleophilic attack on an acyl chloride typically involves the nucleophile approaching the carbonyl carbon at an angle greater than 90 degrees, known as the Bürgi-Dunitz angle. Computational modeling can provide detailed insights into the bond lengths and angles of the transition state for this compound, although specific studies on this molecule are not extensively available in the current literature.

Kinetic Analysis of Nucleophilic Acyl Substitution Reactions

The rate of nucleophilic acyl substitution reactions of this compound is influenced by several factors, including the concentration of reactants, the nature of the nucleophile, the solvent, and the temperature. The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon libretexts.org.

Kinetic studies on analogous acyl chlorides provide a framework for understanding the reactivity of this compound. For instance, the solvolysis of acetyl chloride in various solvents demonstrates a high sensitivity to both the solvent's ionizing power and its nucleophilicity. This suggests that there is significant C-Cl bond cleavage in the transition state, leading to a partial positive charge on the carbonyl carbon.

A hypothetical kinetic study of the reaction of this compound with a nucleophile (Nu) could be represented by the following rate law:

Rate = k [this compound] [Nu]

Where k is the second-order rate constant. The value of k would be expected to increase with stronger, less sterically hindered nucleophiles.

Table 1: Hypothetical Rate Constants for the Reaction of this compound with Various Nucleophiles

| Nucleophile | Solvent | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| H₂O | Dioxane/H₂O | 0.05 |

| CH₃OH | Methanol (B129727) | 0.2 |

| CH₃CH₂OH | Ethanol (B145695) | 0.15 |

Note: These are hypothetical values for illustrative purposes and are not based on experimental data for this compound.

Studies on Intermediates and Reaction Progression

In the context of a stepwise nucleophilic acyl substitution reaction of this compound, the key intermediate is a tetrahedral species. This intermediate is formed when the nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and resulting in a negatively charged oxygen atom.

Direct observation of such intermediates is often challenging due to their transient nature. However, spectroscopic techniques, such as low-temperature NMR or rapid-scan infrared spectroscopy, could potentially be employed to detect and characterize the tetrahedral intermediate in reactions of this compound. For instance, the appearance of a new signal corresponding to the tetrahedral carbon and the shift in the carbonyl stretching frequency in the IR spectrum would provide evidence for its formation.

Computational chemistry offers a powerful tool for studying these fleeting species. Theoretical calculations can predict the geometry, energy, and vibrational frequencies of the tetrahedral intermediate, providing valuable insights into its structure and stability. Studies on simpler systems have shown that the stability of the tetrahedral intermediate is influenced by the nature of the substituents on the carbonyl carbon and the attacking nucleophile.

Influence of Substituents and Electronic Effects on Reaction Kinetics

The N-acetylated L-methionine moiety in this compound plays a significant role in modulating the reactivity of the acyl chloride group through both steric and electronic effects.

Steric Effects: The bulky N-acetyl-L-methionine group can sterically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance would be expected to decrease the rate of reaction compared to a less hindered acyl chloride like acetyl chloride. The extent of this effect would depend on the size of the attacking nucleophile.

Electronic Effects: The substituents on the α-carbon to the carbonyl group influence the electrophilicity of the carbonyl carbon. The N-acetyl group is an electron-withdrawing group, which should increase the partial positive charge on the carbonyl carbon and make it more susceptible to nucleophilic attack.

Table 2: Comparison of Electronic Properties of Substituents

| Substituent Group | Inductive Effect | Resonance Effect |

|---|---|---|

| -CH₃ (from Acetyl) | Electron-donating | None |

| -NHCOCH₃ (N-acetyl) | Electron-withdrawing | Electron-donating |

Computational and Theoretical Studies on N Acetyl L Methionyl Chloride

Molecular Modeling of Structure and Conformation

Molecular modeling techniques are employed to elucidate the three-dimensional structure and conformational landscape of N-Acetyl-L-methionyl chloride. The molecule's flexibility, primarily due to the rotatable bonds in its backbone and side chain, gives rise to a variety of possible conformations, each with a distinct energy level.

The conformational space of this compound is principally defined by the torsional angles of its backbone (φ, ψ) and side chain (χ). Conformational analysis of similar N-acetylated amino acids, such as N-acetyl-L-proline and N-acetyl-L-glutamine-N-methylamide, has revealed that specific backbone conformations are preferred due to intramolecular interactions. nih.govconicet.gov.ar For this compound, it is anticipated that the conformational preferences will be influenced by the steric bulk of the methionine side chain and the potential for hydrogen bonding involving the acetyl group.

Molecular mechanics force fields, such as AMBER and GROMOS, can be utilized to perform systematic searches of the conformational space and identify low-energy conformers. nih.gov These simulations can predict the most probable structures of the molecule in different environments, such as in the gas phase or in various solvents.

Table 1: Predicted Low-Energy Conformations of this compound

| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) |

| 1 | -150° | 150° | 0.00 |

| 2 | -70° | 140° | 1.25 |

| 3 | -80° | -70° | 2.50 |

| 4 | 60° | 50° | 3.10 |

Note: The data in this table is representative and derived from computational modeling principles for similar N-acetylated amino acid derivatives.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its acylating potential by determining key electronic properties.

The reactivity of an acylating agent is largely governed by the electrophilicity of the carbonyl carbon in the acyl chloride group. DFT calculations can quantify this by computing the distribution of electron density and identifying sites susceptible to nucleophilic attack. Key descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy indicates a greater propensity to accept electrons, signifying higher reactivity towards nucleophiles. mdpi.com

Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. conicet.gov.ar For this compound, the MEP would show a strong positive potential around the carbonyl carbon, confirming its role as the primary site for acylation reactions.

Table 2: DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Atomic Charge on Carbonyl Carbon | +0.75 e |

Note: The data in this table is hypothetical and based on typical values obtained from DFT calculations for reactive acyl chlorides.

Simulations of Reaction Mechanisms and Energy Profiles

Computational simulations of reaction mechanisms provide a step-by-step understanding of how this compound participates in acylation reactions. These simulations can map out the entire reaction pathway, including the structures of transition states and intermediates, and calculate the associated energy changes.

The acylation reaction of this compound with a nucleophile, such as an amine or an alcohol, is expected to proceed through a tetrahedral intermediate. DFT calculations can be used to locate the transition state leading to this intermediate and the transition state for its subsequent collapse to form the acylated product and a chloride ion. researchgate.net

The energy profile of the reaction can be constructed by calculating the relative energies of the reactants, transition states, intermediates, and products. This profile reveals the activation energy of the reaction, which is a critical determinant of the reaction rate. A lower activation energy implies a faster reaction. These theoretical predictions can be instrumental in optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies related to Acylating Potency

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. ajchem-a.com In the context of this compound and related N-acyl-L-amino acid chlorides, QSAR studies can be developed to predict their acylating potency.

To build a QSAR model, a set of molecular descriptors that quantify various structural and electronic features of the molecules is first calculated. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., atomic charges, dipole moment), and topological indices. The acylating potency, determined experimentally for a training set of compounds, is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares.

A hypothetical QSAR equation for predicting the acylating potency of N-acyl-L-amino acid chlorides might take the form:

log(Acylating Potency) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis. Such a model could be used to predict the acylating potency of new, unsynthesized N-acyl-L-amino acid chlorides, thereby accelerating the discovery of novel acylating agents with desired reactivity.

Table 3: Hypothetical Data for a QSAR Study on Acylating Potency

| Compound | Molecular Volume (ų) | Charge on Carbonyl C | log(Acylating Potency) |

| N-Acetyl-glycyl chloride | 120.5 | +0.78 | 1.5 |

| N-Acetyl-alanyl chloride | 135.2 | +0.76 | 1.3 |

| This compound | 185.7 | +0.75 | 1.1 |

| N-Acetyl-phenylalanyl chloride | 205.1 | +0.73 | 0.9 |

Note: The data in this table is for illustrative purposes to demonstrate the principles of a QSAR study.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes and Reaction Conditions

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which are hazardous and produce toxic byproducts. Future research is increasingly focused on developing more environmentally benign methods for the synthesis of N-Acetyl-L-methionyl chloride.

Key Research Objectives:

Alternative Chlorinating Agents: Investigating milder and safer chlorinating agents to replace harsh, traditional reagents.

Catalytic Routes: Developing catalytic methods that can generate the acyl chloride from the corresponding N-acetyl-L-methionine with high efficiency and minimal waste.

Sustainable Solvents: Shifting from conventional chlorinated solvents to greener alternatives such as ionic liquids, supercritical fluids, or even water where feasible. chemistryjournals.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.net

A comparative analysis of traditional versus potential greener synthetic routes highlights the advantages of adopting green chemistry principles.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Route | Greener Route (Proposed) |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Catalytic (e.g., using a phosphine (B1218219) catalyst and a chlorine source), Enzymatic |

| Solvents | Dichloromethane (B109758) (DCM), Chloroform (B151607) | Ethyl acetate, 2-MeTHF, Ionic Liquids, or solvent-free conditions |

| Byproducts | SO₂, HCl, CO, CO₂ (toxic gases) | Recyclable catalysts, benign salts |

| Energy Input | Often requires heating/reflux | Potentially room temperature, microwave-assisted |

| Atom Economy | Lower | Higher |

A patent for producing N-acetyl dipeptides and N-acetyl amino acids describes using acetyl chloride in the reaction, which can be performed at moderate temperatures ranging from 0 °C to 50 °C. google.com This indicates that the acylation step itself can be conducted under relatively mild conditions. The focus of greener chemistry would be on the synthesis of the this compound reagent itself.

Catalytic Activation and Use in Continuous Flow Chemistry

Modern synthetic chemistry is moving towards more controlled and efficient reaction technologies. Catalytic activation and continuous flow chemistry represent two key areas that could revolutionize the use of this compound.

Catalytic Activation: The development of catalytic methods for acylation reactions using this compound could offer significant advantages over stoichiometric approaches. Catalysts can enhance reaction rates, improve selectivity, and operate under milder conditions. Research in this area could focus on:

Organocatalysis: Using small organic molecules to catalyze the acylation, avoiding metal contamination in the final products.

Metal-Based Catalysis: Exploring transition metal catalysts that can activate the acyl chloride or the substrate for more efficient coupling. nih.gov

Biocatalysis: Employing enzymes that can utilize this compound or its precursors in biocatalytic pathways, offering unparalleled selectivity. researchgate.net

Continuous Flow Chemistry: Continuous flow technology offers enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch processing. nih.gov For a reactive species like this compound, flow chemistry is particularly advantageous as it minimizes the volume of hazardous material present at any given time.

A hypothetical continuous flow setup for a peptide coupling reaction could involve:

Pumping a solution of this compound from one reservoir.

Simultaneously pumping a solution of an amino acid ester from a second reservoir.

Combining the streams in a microreactor or a T-mixer.

Allowing the reaction to proceed in a heated or cooled residence time coil.

Introducing a quenching agent downstream to stop the reaction.

This approach allows for precise control over reaction parameters and facilitates rapid optimization and production. acs.org The synthesis of various organic compounds, including active pharmaceutical ingredients, has been successfully demonstrated using this technology. chemistryjournals.netnih.gov

Table 2: Hypothetical Parameters for Continuous Flow Dipeptide Synthesis

| Parameter | Value | Purpose |

|---|---|---|

| Reactant 1 | This compound in THF (0.5 M) | Acylating Agent |

| Reactant 2 | Glycine methyl ester in THF (0.5 M) with base | Nucleophile |

| Flow Rate (Reactant 1) | 0.5 mL/min | Control stoichiometry |

| Flow Rate (Reactant 2) | 0.5 mL/min | Control stoichiometry |

| Reactor Temperature | 25 °C | Control reaction rate |

| Residence Time | 5 minutes | Ensure complete reaction |

| Quench Solution | Aqueous NH₄Cl | Neutralize and stop reaction |

Exploration of Novel Reactivity Patterns beyond Standard Acylation

While the primary role of this compound is as an acylating agent for amines and alcohols, its structure contains other reactive sites that remain largely unexplored. libretexts.org Future research could uncover novel reactivity patterns.

Potential Areas of Exploration:

Intramolecular Reactions: Investigating conditions that could promote intramolecular cyclization involving the thioether group of the methionine side chain, potentially leading to novel heterocyclic structures.

Reactions with Soft Nucleophiles: Exploring reactions with soft nucleophiles that might preferentially react at the sulfur atom or the alpha-carbon.

Radical Reactions: Studying the behavior of the compound under radical conditions to see if novel C-C or C-S bond formations can be achieved.

Metal-Mediated Transformations: Using transition metals to trigger transformations other than simple acylation, such as cross-coupling reactions where the acyl chloride group is converted into another functional group.

Unlocking new reaction pathways would significantly broaden the synthetic utility of this compound, transforming it from a simple building block into a versatile synthetic intermediate.

Integration with Automated Synthesis Platforms

The increasing sophistication of laboratory automation offers an exciting frontier for the application of reactive reagents like this compound. nih.gov Automated platforms can handle air- and moisture-sensitive compounds with high precision, enabling high-throughput screening and library synthesis.

Key Integration Aspects:

Automated Peptide Synthesizers: Incorporating this compound as a capping agent or as a building block in automated solid-phase or liquid-phase peptide synthesis. nih.govnih.gov This would allow for the rapid generation of peptide libraries with N-terminal N-acetylmethionine residues.

Robotic Liquid Handlers: Using robotic systems to perform an array of reactions in parallel, allowing for rapid optimization of reaction conditions or the synthesis of diverse small-molecule libraries from a common intermediate.

Data-Driven Synthesis: Combining automated platforms with machine learning algorithms to predict optimal reaction conditions and explore novel reactivity, accelerating the discovery process.

The integration of this compound with these platforms would require careful consideration of its stability and reactivity. However, the potential to automate its use in complex synthetic workflows could dramatically accelerate research in drug discovery and materials science.

Table 3: Comparison of Automated Synthesis Approaches

| Platform Type | Description | Suitability for this compound |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is built on a solid resin support. | High. Ideal for N-terminal capping or incorporation at the start of a sequence. rsc.org |

| Liquid-Phase Automated Synthesis | Reactions are carried out in solution using robotic arms and vials. | Moderate to High. Requires inert atmosphere and careful liquid handling due to reactivity. nih.gov |

| Flow-Based Automated Synthesis | Combines continuous flow chemistry with automated controls for sequential reactions. | High. Offers excellent control over the reactive intermediate, enhancing safety and reproducibility. nih.gov |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it into a more versatile, sustainable, and powerful tool for chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.